Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-
Description
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- is a complex phenolic derivative featuring a benzoxathiin core substituted with methoxy and phenylmethoxy groups. Benzoxathiin is a sulfur- and oxygen-containing heterocycle, which contributes to its unique electronic and steric properties. The compound’s structure combines a phenolic moiety with a fused benzoxathiin ring system, making it structurally distinct from simpler phenolic derivatives.
Properties
CAS No. |
918137-27-6 |
|---|---|
Molecular Formula |
C22H18O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-methoxy-5-(6-phenylmethoxy-1,4-benzoxathiin-2-yl)phenol |
InChI |
InChI=1S/C22H18O4S/c1-24-19-9-7-16(11-18(19)23)21-14-27-22-12-17(8-10-20(22)26-21)25-13-15-5-3-2-4-6-15/h2-12,14,23H,13H2,1H3 |
InChI Key |
KQOOZQXGFSHALF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxathiin ring, followed by the introduction of the phenylmethoxy group. The final step involves the methoxylation of the phenol ring. Common reagents used in these reactions include phenols, methoxy compounds, and benzoxathiin precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and benzoxathiin derivatives.
Scientific Research Applications
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including coatings, adhesives, and electronic components.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxathiin vs. Benzoxazine Derivatives
Benzoxathiin and benzoxazine heterocycles share similarities in their fused aromatic-oxygen systems. However, the replacement of a nitrogen atom in benzoxazine (e.g., 1,4-benzoxazine in ) with sulfur in benzoxathiin alters electronic properties. For example:
- Stability : Benzoxathiin’s sulfur atom may enhance resistance to oxidative degradation compared to benzoxazines, which are more prone to ring-opening under acidic conditions .
Table 1: Comparison of Benzoxathiin and Benzoxazine Derivatives
| Property | Benzoxathiin Derivatives | Benzoxazine Derivatives |
|---|---|---|
| Heteroatoms | O, S | O, N |
| Solubility in DMSO | Moderate (predicted) | High (observed in ) |
| Thermal Stability | Higher (due to S–O bonding) | Moderate |
Substituted Phenolic Derivatives
The methoxy and phenylmethoxy substituents in the target compound are common in bioactive molecules. Comparisons include:
- 2-Methoxy-5-((phenylamino)methyl)phenol (): This compound shares a methoxy-phenol backbone but lacks the benzoxathiin system. Its crystallographic data reveal planar geometry, suggesting that the benzoxathiin’s fused ring may introduce steric hindrance, affecting binding affinity .
- (E)-2-methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (): The trifluoromethyl group enhances lipophilicity, whereas the phenylmethoxy group in the target compound may improve π-π stacking interactions in biological systems .
Table 2: Substituent Effects on Phenolic Derivatives
Benzothiazole Derivatives
Benzothiazoles (e.g., ) are sulfur-containing analogs but lack the oxygen atom in the heterocycle. Key differences:
- Electronic Effects : Benzoxathiin’s oxygen may increase polarity compared to benzothiazoles, affecting solubility in aqueous media .
- Synthetic Accessibility : Benzothiazoles are typically synthesized via cyclization of thioamides, whereas benzoxathiin derivatives may require multi-step oxidation and coupling reactions, as seen in benzoxazine syntheses () .
Biological Activity
Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl] (CAS No. 918137-27-6), is a complex organic compound that has garnered interest for its potential biological activities. Its molecular formula is , and it features a unique structure that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial effects, alongside relevant research findings.
Chemical Structure
The compound consists of a phenolic moiety linked to a benzoxathiin structure with an additional phenylmethoxy group. This unique configuration suggests potential interactions with biological targets.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.441 g/mol |
| CAS Number | 918137-27-6 |
Case Studies and Findings
- Cell Line Studies : Compounds structurally similar to Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl] were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). These studies utilized MTS cytotoxicity assays to evaluate the efficacy of the compounds:
- Mechanism of Action : The antitumor activity is believed to stem from the ability of these compounds to bind within the minor groove of DNA, disrupting cellular proliferation and inducing apoptosis in cancer cells .
Antimicrobial Activity
In addition to antitumor effects, some benzoxathiin derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Research Insights
- Microbial Testing : Compounds similar to Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl] were evaluated using broth microdilution methods against Staphylococcus aureus and Escherichia coli:
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
